1-(3-Bromopyridin-2-yl)ethanone
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Overview
Description
1-(3-Bromopyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where a bromine atom is substituted at the third position and an ethanone group is attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2-acetylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Hydroxypyridin-2-yl)ethanone: Contains a hydroxyl group instead of bromine, affecting its chemical behavior and applications.
1-(3-Fluoropyridin-2-yl)ethanone: Fluorine substitution results in distinct electronic and steric effects compared to bromine.
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWKFOTFNHSBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572785 |
Source
|
Record name | 1-(3-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111043-09-5 |
Source
|
Record name | 1-(3-Bromo-2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111043-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromopyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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